molecular formula C18H20N2O B009217 N-(1-Benzhydrylazetidin-3-yl)acetamide CAS No. 102065-87-2

N-(1-Benzhydrylazetidin-3-yl)acetamide

Cat. No. B009217
M. Wt: 280.4 g/mol
InChI Key: OFNIVRIDXPYDPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-(1-Benzhydrylazetidin-3-yl)acetamide compounds involves several key steps, including catalyzed reactions and specific conditions to achieve the desired product. For instance, a streamlined two-step process has been described for synthesizing 3-amino-1-benzhydrylazetidine, which could be closely related to the target compound. This process utilizes commercially available precursors and involves reactions with methanesulfonyl chloride and ammonium hydroxide, yielding the product with high efficiency (Li et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-Benzhydrylazetidin-3-yl)acetamide reveals intricate details about their configuration and bonding patterns. Crystal structure analysis of closely related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, shows folded conformations and intramolecular hydrogen bonding, highlighting the importance of structural features in their chemical behavior (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of N-(1-Benzhydrylazetidin-3-yl)acetamide derivatives are influenced by their functional groups and molecular structure. The presence of the acetamide group, in particular, plays a crucial role in their reactivity patterns, such as in N-acetylation reactions to introduce additional functional groups or modify the compound’s properties (Belay et al., 2012).

Physical Properties Analysis

The physical properties of compounds like N-(1-Benzhydrylazetidin-3-yl)acetamide, including solubility, melting point, and crystalline structure, are essential for their application in different domains. These properties are often determined through experimental studies, including spectroscopic and crystallographic analyses, to understand their behavior under various conditions.

Chemical Properties Analysis

The chemical properties, such as acidity (pKa), reactivity with other chemical agents, and stability, are key factors that define the applicability of N-(1-Benzhydrylazetidin-3-yl)acetamide derivatives in chemical synthesis and pharmaceutical development. Studies on related compounds have shown the importance of detailed chemical analysis to predict and optimize their behavior in synthetic pathways and potential applications (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(1-benzhydrylazetidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14(21)19-17-12-20(13-17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNIVRIDXPYDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255651
Record name N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzhydrylazetidin-3-yl)acetamide

CAS RN

102065-87-2
Record name N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102065-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-benzhydryl-azetidin-3-ylamine and acetyl chloride by a procedure analogous to Example 70A. MS: 281 (MH+); HPLC Rf: 5.57 min; HPLC purity: 93%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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